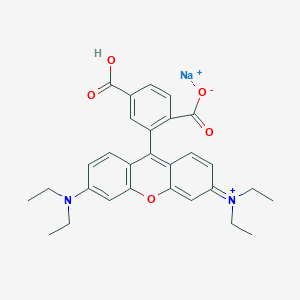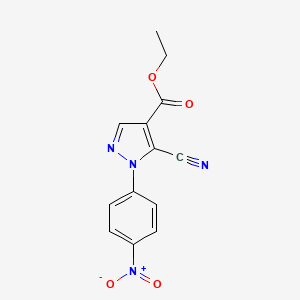
ethyl5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The cyano and ester groups can also participate in binding interactions, influencing the compound’s overall activity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure with an acrylate group instead of a pyrazole ring.
1-(4-Nitrophenyl)-3-cyano-4-ethoxycarbonyl-5-methylpyrazole: Contains a methyl group on the pyrazole ring.
Ethyl 2-cyano-3-(4-nitrophenyl)propanoate: Similar structure with a propanoate group instead of a pyrazole ring.
Uniqueness
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring enhances its stability and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C13H10N4O4 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
ethyl 5-cyano-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-2-21-13(18)11-8-15-16(12(11)7-14)9-3-5-10(6-4-9)17(19)20/h3-6,8H,2H2,1H3 |
Clave InChI |
CJTSGQSHXJTZHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
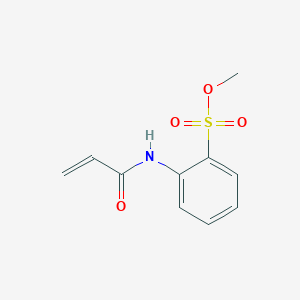

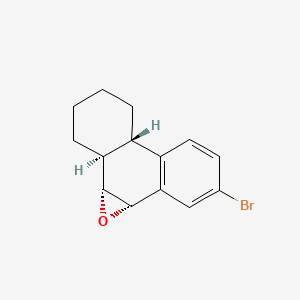
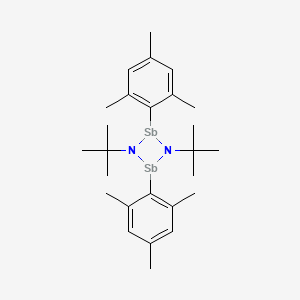
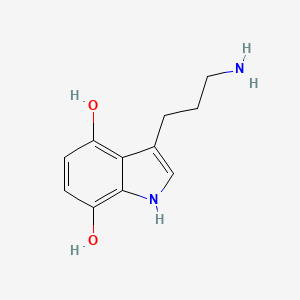
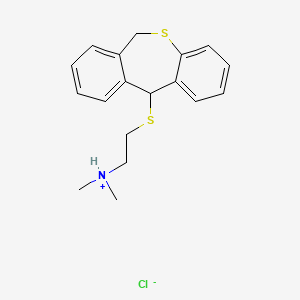
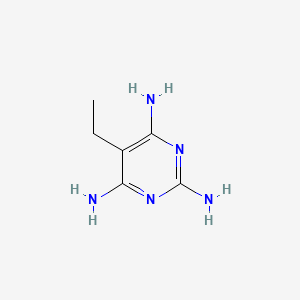

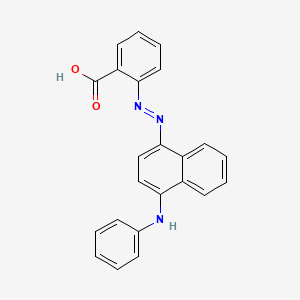
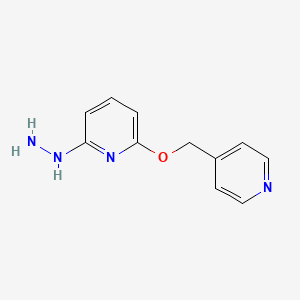
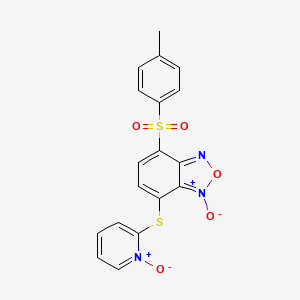
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
